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5-(trifluoromethyl)-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B1387342 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1H-
pyrrolo[2,3-b]pyridine

Introduction
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known by its synonym 5-

(trifluoromethyl)-7-azaindole, is a fluorinated heterocyclic compound of significant interest in

medicinal chemistry and materials science. Its rigid, bicyclic scaffold, composed of a pyrrole

ring fused to a pyridine ring, is a common feature in many biologically active molecules. The

incorporation of a trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety,

dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.

This compound serves as a critical building block in drug discovery, most notably in the

development of kinase inhibitors. For instance, the 1H-pyrrolo[2,3-b]pyridine core is known to

act as a hinge-binder in Fibroblast Growth Factor Receptor (FGFR) inhibitors, and the 5-

trifluoromethyl substituent can form crucial interactions within the ATP-binding site, enhancing

potency.[1]

This technical guide provides a comprehensive analysis of the core physical properties of 5-
(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. It is intended for researchers, medicinal

chemists, and drug development professionals who require a deep, practical understanding of

this compound's behavior for synthesis, formulation, and biological screening. We will delve

into its molecular characteristics, thermal properties, solubility, acidity, and spectroscopic
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signature, providing not just data but also the causality behind these properties and the

experimental protocols to validate them.

Caption: Chemical structure of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Core Molecular and Physical Characteristics
The fundamental properties of a compound dictate its behavior in both chemical and biological

systems. The introduction of the -CF₃ group to the 7-azaindole scaffold is a strategic chemical

modification designed to modulate these characteristics. The high electronegativity of fluorine

atoms makes the -CF₃ group strongly electron-withdrawing via the inductive effect, which

deactivates the aromatic ring system towards electrophilic substitution but alters the acidity and

basicity of the heterocyclic nitrogen atoms.

Property Value Source(s)

Molecular Formula C₈H₅F₃N₂ [2][3]

Molecular Weight 186.13 g/mol [2][3]

CAS Number 1036027-54-9 [2][4]

Appearance Solid

Calculated LogP 2.5817 [2]

Thermal Properties
Melting Point
The melting point is a critical parameter for assessing purity and understanding the solid-state

properties of a compound, which influences dissolution and formulation. While a precise

experimental melting point for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is not

consistently reported in publicly available literature, we can infer its likely range and describe a

robust method for its determination.

For context, the parent compound, 7-azaindole, has a melting point of 103-107 °C.[5][6][7] The

addition of a trifluoromethyl group can significantly alter the crystal lattice energy through

changes in molecular symmetry, dipole moment, and intermolecular packing, making direct
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extrapolation unreliable. Another related compound, 5-(trifluoromethyl)indole, melts at 67-70

°C. A derivative, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, has a much

higher melting point of 211-212 °C, illustrating the strong influence of additional functional

groups.[8]

Causality: The melting point is determined by the strength of intermolecular forces in the crystal

lattice. The -CF₃ group adds a strong dipole and increases the molecular weight and surface

area, which would be expected to increase van der Waals forces. However, it can also disrupt

favorable π-π stacking or hydrogen bonding networks present in the parent molecule, leading

to a complex effect on the melting point that must be determined experimentally.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol provides a definitive method for determining the melting point and assessing the

purity of the sample.

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to

ensure temperature and heat flow accuracy.

Sample Preparation: Accurately weigh 1-3 mg of 5-(trifluoromethyl)-1H-pyrrolo[2,3-
b]pyridine into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty,

sealed pan to use as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

Thermal Program:

Equilibrate the sample at 25 °C.

Ramp the temperature from 25 °C to a temperature well above the expected melting point

(e.g., 250 °C) at a controlled rate of 10 °C/min.

Data Analysis: The melting point is determined as the onset temperature of the endothermic

melting peak on the resulting thermogram. The peak area can be used to calculate the

enthalpy of fusion. A sharp melting peak is indicative of high purity.
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Caption: Workflow for Melting Point Determination using DSC.

Boiling Point
For a crystalline solid like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the boiling point is

not a relevant physical property under standard atmospheric conditions, as the compound

would likely decompose before boiling. The boiling point of the parent 7-azaindole is reported

as 270 °C, but this should not be extrapolated to the title compound.[5][6]

Solubility Profile
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Solubility is a cornerstone of drug development, impacting absorption, distribution, and

formulation. The lipophilic -CF₃ group combined with the polar N-H and pyridine nitrogen atoms

gives 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine a mixed-polarity character.

Qualitative Assessment & Causality:

Aqueous Solubility: Expected to be low. The highly hydrophobic nature of the -CF₃ group and

the aromatic rings dominate, reducing favorable interactions with water.

Organic Solubility: Expected to be good in polar aprotic solvents (e.g., DMSO, DMF, THF)

and chlorinated solvents (e.g., DCM, Chloroform), where both dipole-dipole interactions and

van der Waals forces can be accommodated. This is consistent with observations for the

related 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[9]

Lipophilicity (LogP): The calculated octanol-water partition coefficient (LogP) of 2.58

suggests the compound is significantly more soluble in an organic phase (octanol) than in

water, indicating moderate lipophilicity.[2] This property is crucial for cell membrane

permeability.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the aqueous solubility of a compound.

Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant

pH (e.g., 7.4).

Sample Addition: Add an excess amount of solid 5-(trifluoromethyl)-1H-pyrrolo[2,3-
b]pyridine to a known volume of the PBS buffer in a sealed glass vial. The excess solid

ensures that saturation is reached.

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached between the solid and

dissolved states.

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15

minutes) to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a

suitable mobile phase and analyze the concentration of the dissolved compound using a

calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Calculation: The solubility is calculated from the measured concentration and the dilution

factor.

Acidity and Basicity (pKa)
The pKa values of a molecule are critical as they determine its ionization state at different

physiological pH levels, which in turn governs its solubility, permeability, and target binding. 5-
(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is an amphoteric compound with two primary

ionizable sites: the pyridine nitrogen (N7), which is basic, and the pyrrole nitrogen (N1), which

is weakly acidic.

Neutral Species
(Physiological pH)

Protonated Cation
(Acidic pH)

 + H⁺

 pKa₁ (N7-H⁺) ≈ 1-2 

Deprotonated Anion
(Basic pH)

 - H⁺

 pKa₂ (N1-H) ≈ 14-16  - H⁺  + H⁺

Click to download full resolution via product page

Caption: Ionization equilibria for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Expertise-Based pKa Estimation: Direct experimental pKa data for this compound is not readily

available. However, we can make an authoritative estimation based on established chemical

principles.

pKa₁ (Pyridine Nitrogen Basicity): The conjugate acid of the parent 7-azaindole has a pKa of

4.6. The -CF₃ group is a powerful deactivating (electron-withdrawing) group. Its presence at

the 5-position significantly reduces the electron density on the pyridine nitrogen (N7), making

it a much weaker base. Therefore, the pKa of the conjugate acid is expected to decrease

substantially, likely into the 1-2 range.
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pKa₂ (Pyrrole Nitrogen Acidity): The N-H of the parent pyrrole is very weakly acidic, with a

pKa of ~17. In 7-azaindole, the fused, electron-withdrawing pyridine ring already increases

this acidity. The addition of the strongly electron-withdrawing -CF₃ group further stabilizes the

resulting pyrrolide anion upon deprotonation. This will increase the acidity of the N-H proton,

lowering its pKa value, likely to the 14-16 range.

Protocol 3: pKa Determination by UV-Metric Titration

This method is ideal for compounds with a chromophore whose UV-Vis spectrum changes with

ionization state.

Instrument Setup: Use a spectrophotometer equipped with a temperature-controlled cuvette

holder and a pH probe.

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

methanol). Create a series of buffered solutions covering a wide pH range (e.g., pH 1 to 12).

Add a small, constant amount of the stock solution to each buffer.

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in

each buffered solution after temperature equilibration.

Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon

ionization versus the pH of the solution. The data will form a sigmoidal curve.

pKa Calculation: The pKa is the pH value at the inflection point of this curve. Sophisticated

software can be used to fit the data to the Henderson-Hasselbalch equation to obtain a

precise pKa value. Repeat the process in a different region of the pH scale to determine the

second pKa.

Spectroscopic Properties
Spectroscopic data provides the definitive structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

While a published spectrum for this specific compound is not available, the expected chemical
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shifts and couplings can be predicted based on established principles and data from related

structures.[10][11]

¹H NMR:

Pyrrole Protons: The N-H proton will appear as a broad singlet far downfield (>11 ppm).

The two protons on the pyrrole ring will appear as doublets or multiplets between 6.5 and

8.0 ppm.

Pyridine Protons: The two protons on the pyridine ring will be in the aromatic region (8.0-

9.0 ppm). The proton ortho to the -CF₃ group will likely show splitting due to long-range H-

F coupling.

¹³C NMR:

Aromatic carbons will resonate between 100-150 ppm.

The carbon atom directly attached to the -CF₃ group will be observed as a characteristic

quartet (due to one-bond C-F coupling, ¹JCF) with a chemical shift around 120-130 ppm.

The trifluoromethyl carbon itself will also be a quartet.

¹⁹F NMR:

This is the most direct way to observe the trifluoromethyl group. A single, sharp singlet is

expected in the range of -60 to -65 ppm (relative to CFCl₃ as an external standard).

Protocol 4: General NMR Sample Preparation and Acquisition

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its

ability to dissolve a wide range of compounds and to clearly resolve N-H protons.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a relaxation delay of 1-2

seconds, and a spectral width covering 0-14 ppm.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires

more scans (e.g., 1024 or more) and a longer relaxation delay.

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive

nucleus, and a spectrum can be obtained quickly.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula.

Expected Mass: The monoisotopic mass of C₈H₅F₃N₂ is 186.0432.

Expected Ionization: Using electrospray ionization in positive mode (ESI+), the compound is

expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 187.0510. High-

resolution mass spectrometry (HRMS) can confirm this value to within 5 ppm, validating the

elemental formula.

Conclusion
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a strategically designed building block

whose physical properties are dominated by the interplay between the aromatic 7-azaindole

core and the powerful electron-withdrawing trifluoromethyl group. Its moderate lipophilicity

(LogP ≈ 2.58), low expected aqueous solubility, and distinct acidic/basic centers (pKa₁ ≈ 1-2,

pKa₂ ≈ 14-16) are direct consequences of its structure. These parameters are not merely

academic; they are critical determinants of the molecule's behavior in a drug discovery context,

influencing everything from its synthetic handling and purification to its ADME (absorption,

distribution, metabolism, and excretion) profile and target engagement. This guide provides the

foundational data, expert-driven insights, and robust experimental protocols necessary for

scientists to effectively utilize this valuable chemical entity in their research and development

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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